molecular formula C15H13Cl2NO B5773223 2,3-dichloro-N-(4-ethylphenyl)benzamide

2,3-dichloro-N-(4-ethylphenyl)benzamide

Cat. No.: B5773223
M. Wt: 294.2 g/mol
InChI Key: STORMPXTLYBMPH-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(4-ethylphenyl)benzamide (DCPB) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities. DCPB has been found to exhibit a range of interesting properties, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(4-ethylphenyl)benzamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. PPARγ is a nuclear receptor that is involved in the regulation of lipid metabolism and inflammation. By activating PPARγ, this compound may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In terms of physiological effects, this compound has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Furthermore, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-dichloro-N-(4-ethylphenyl)benzamide in lab experiments are its diverse biological activities and its ability to inhibit COX-2 and activate PPARγ. Additionally, this compound has been found to have low toxicity in animal models, making it a safe compound to use in lab experiments. The limitations of using this compound in lab experiments are its relatively low yield and its limited solubility in water, which may make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the study of 2,3-dichloro-N-(4-ethylphenyl)benzamide. One direction is to further investigate its mechanism of action, particularly its interaction with COX-2 and PPARγ. Another direction is to explore its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, the development of more efficient synthesis methods for this compound could make it more accessible for scientific research. Finally, the use of this compound in combination with other compounds could potentially enhance its biological activities and therapeutic potential.

Synthesis Methods

2,3-dichloro-N-(4-ethylphenyl)benzamide can be synthesized using a variety of methods, but the most common one is the reaction of 2,3-dichlorobenzoic acid with 4-ethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography. The yield of this method is typically around 50-60%.

Scientific Research Applications

2,3-dichloro-N-(4-ethylphenyl)benzamide has been used extensively in scientific research due to its diverse biological activities. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Furthermore, this compound has been found to have anticonvulsant properties, which could make it useful in the treatment of epilepsy.

Properties

IUPAC Name

2,3-dichloro-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-2-10-6-8-11(9-7-10)18-15(19)12-4-3-5-13(16)14(12)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STORMPXTLYBMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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